molecular formula C12H14BrNO3 B8588992 6-(2-Bromoethoxy)-2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one CAS No. 74454-60-7

6-(2-Bromoethoxy)-2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No. B8588992
M. Wt: 300.15 g/mol
InChI Key: GTDNMZMRNMURSX-UHFFFAOYSA-N
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Patent
US04727067

Procedure details

A mixture of 48.2 g of 2,3-dihydro-2,2-dimethyl-6-hydroxy-4H-1,3-benzoxazin-4-one, 70 g of potassium carbonate and 250 ml of 1,2-dibromoethane is refluxed for 4 hours whilst stirring. The semi-liquid reaction mixture is extracted 3 to 4 times whilst hot with 1 liter of methanol each time; the combined methanol extracts are concentrated by evaporation and the residue is recrystallised from methanol. 6-(2-Bromoethoxy)-2,3-dihydro-2,2-dimethyl-4H-1,3-benzoxazin-4-one having a melting point of 190°-195° is obtained.
Quantity
48.2 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[NH:7][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([OH:13])[CH:11]=[CH:12][C:4]=2[O:3]1.C(=O)([O-])[O-].[K+].[K+].[Br:21][CH2:22][CH2:23]Br>>[Br:21][CH2:22][CH2:23][O:13][C:10]1[CH:11]=[CH:12][C:4]2[O:3][C:2]([CH3:14])([CH3:1])[NH:7][C:6](=[O:8])[C:5]=2[CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
48.2 g
Type
reactant
Smiles
CC1(OC2=C(C(N1)=O)C=C(C=C2)O)C
Name
Quantity
70 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
BrCCBr

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The semi-liquid reaction mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted 3 to 4 times whilst hot with 1 liter of methanol each time
CONCENTRATION
Type
CONCENTRATION
Details
the combined methanol extracts are concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from methanol

Outcomes

Product
Name
Type
product
Smiles
BrCCOC=1C=CC2=C(C(NC(O2)(C)C)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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